1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-
Overview
Description
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
The synthesis of 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The piperidine ring and dimethylphenyl group can be introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed using reagents like halogens or alkyl halides under appropriate conditions.
Cycloaddition: The indole core can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects. The piperidine ring and dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall mechanism of action .
Comparison with Similar Compounds
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- can be compared with other similar compounds, such as:
1H-Indole, 2-methyl-: This compound lacks the piperidine ring and dimethylphenyl group, making it less complex and potentially less versatile.
1H-Indole, 2,3-dimethyl-: This compound has an additional methyl group on the indole core, which can affect its chemical properties and reactivity.
1H-Indole, 4-methyl-: This compound has a methyl group at a different position on the indole core, leading to different chemical and biological properties.
The uniqueness of 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c1-16-6-5-7-17(2)22(16)18-10-12-24(13-11-18)15-20-14-19-8-3-4-9-21(19)23-20/h3-9,14,18,23H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVDVJYYQMQHPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740516 | |
Record name | 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60740516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827016-65-9 | |
Record name | 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60740516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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